molecular formula C17H19NO6S B2508955 {[(thiophen-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate CAS No. 1208458-43-8

{[(thiophen-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate

Cat. No.: B2508955
CAS No.: 1208458-43-8
M. Wt: 365.4
InChI Key: LZSQJGXTZSTWNV-UHFFFAOYSA-N
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Description

{[(thiophen-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a thiophene ring, a carbamoyl group, and a trimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(thiophen-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

For the preparation of the carbamoyl group, reactions involving isocyanates or carbamoyl chlorides are often employed. The final step involves the esterification of the carbamoyl intermediate with 3,4,5-trimethoxybenzoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

{[(thiophen-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The methoxy groups on the benzoate moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbamoyl group can produce the corresponding amine.

Scientific Research Applications

{[(thiophen-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[(thiophen-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The trimethoxybenzoate moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These include compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene.

    Carbamoyl compounds: Examples include carbamoyl chloride and N,N-dimethylcarbamoyl chloride.

    Trimethoxybenzoate derivatives: Such as methyl 3,4,5-trimethoxybenzoate and ethyl 3,4,5-trimethoxybenzoate.

Uniqueness

The uniqueness of {[(thiophen-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

[2-oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-21-13-7-11(8-14(22-2)16(13)23-3)17(20)24-10-15(19)18-9-12-5-4-6-25-12/h4-8H,9-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSQJGXTZSTWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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